4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline
Description
4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a piperazine ring, and an oxadiazole ring
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-[2-(4-pyridin-2-ylpiperazin-1-yl)quinolin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3/c1-35-23-11-7-9-20(26(23)36-2)27-31-28(37-32-27)21-18-25(30-22-10-4-3-8-19(21)22)34-16-14-33(15-17-34)24-12-5-6-13-29-24/h3-13,18H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHCUCUSZTWAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable halogenated quinoline derivative reacts with piperazine.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a suitable hydrazide derivative with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Formation of the 1,2,4-Oxadiazole Ring
The 3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization between a nitrile and an amidoxime:
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Reaction : 2,3-Dimethoxybenzonitrile reacts with hydroxylamine to form an amidoxime, which undergoes cyclodehydration with a carboxylic acid derivative (e.g., methyl cyanoacetate) under acidic or thermal conditions .
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Catalysts : L-Proline or piperidine enhances yields (80–85%) in one-pot multicomponent reactions .
Example :
Malononitrile (75a) reacts with 4-hydroxy-2H-chromen-2-one (76) and tetrazolyl-amino-quinoline (74a) in water under microwave irradiation to form triazolylamino-quinolinyl-pyrano[3,2-c]chromenones .
Coupling of Oxadiazole to Quinoline
The oxadiazole and quinoline moieties are linked via a Suzuki–Miyaura or Ullmann coupling:
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Conditions : Copper or palladium catalysts (e.g., CuI, Pd(PPh)) in DMF or toluene at 80–120°C .
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Substrate : A halogenated quinoline (e.g., bromoquinoline) reacts with a boronic ester-functionalized oxadiazole .
Hydrazone Formation
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Reaction : The aldehyde group in intermediates reacts with substituted phenylhydrazines (e.g., 3-cyanophenylhydrazine) to form hydrazones .
Example :
4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde reacts with 3-cyanophenylhydrazine to yield 3-{N’-[1-{4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-hydrazino}-benzonitrile (QH-01) .
Cyclization Reactions
Schiff bases derived from hydrazones undergo intramolecular cyclization in nitrobenzene with pyridine to form pyrazoloquinolines .
Table 1: Reaction Yields for Oxadiazole-Quinoline Derivatives
| Reaction Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Piperazine-quinoline coupling | KCO | DMF | 85 |
| Oxadiazole cyclization | L-Proline | Water | 80 |
| Suzuki coupling | Pd(PPh) | Toluene | 72 |
Table 2: Spectroscopic Data for Key Intermediates
| Compound | H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde | 4.42 (s, 2H, -CH), 7.64 (d, 2H, J = 8 Hz) | 366.2 |
| 3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine | 7.08 (s, 4H, ArH), 3.84 (brs, 4H, -CH) | 283.3 |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit essential metabolic pathways.
Key Findings:
- Broad Spectrum Activity : Compounds containing the 1,2,4-oxadiazole scaffold have shown efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial activity is attributed to the ability of the oxadiazole ring to disrupt bacterial cell wall synthesis and interfere with protein synthesis .
Anticancer Applications
The anticancer potential of 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline has been investigated in several studies.
Case Studies:
- Cell Line Studies : A related oxadiazole derivative demonstrated an IC50 value of less than 30 µM against human glioblastoma cells, indicating strong cytotoxic activity .
- Structure-Activity Relationship (SAR) : Modifications on the phenyl ring significantly influenced anticancer activity, suggesting that the electronic properties of substituents play a crucial role in effectiveness .
Neuroprotective Effects
The compound also exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Research Insights:
- Neuroprotection Mechanism : The presence of the piperazine moiety is believed to enhance blood-brain barrier permeability, allowing for better delivery to neural tissues .
- Potential Applications : Compounds similar to this structure have been shown to protect neuronal cells from apoptosis induced by oxidative stress .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethoxyphenyl)-5-(2-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-4-yl)-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3-(2,3-Dimethoxyphenyl)-5-(2-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-4-yl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline lies in its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the oxadiazole ring, in particular, may impart unique electronic properties that differentiate it from similar compounds.
Biological Activity
The compound 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.46 g/mol. The structure features a quinoline core linked to an oxadiazole ring and a piperazine moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Notable findings include:
- Antibacterial Effects : Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain oxadiazole derivatives possess strong inhibitory effects against Staphylococcus aureus and Escherichia coli .
- Antitubercular Activity : A study highlighted the efficacy of oxadiazole derivatives against Mycobacterium tuberculosis, with some compounds demonstrating IC90 values as low as 4.00 μM . This suggests potential for developing new antitubercular agents based on this scaffold.
Anticancer Activity
The compound's anticancer potential has been explored in various studies:
- Cell Line Studies : Compounds structurally related to the target compound have shown substantial cytotoxicity against cancer cell lines such as HepG2 and SGC-7901. These studies suggest that modifications to the oxadiazole or quinoline moieties can enhance antitumor activity .
- Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis in cancer cells and inhibition of specific signaling pathways involved in cell proliferation.
Anti-inflammatory Effects
The biological activity of oxadiazole derivatives extends to anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Compounds similar to the target structure have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory processes .
Case Studies
Several case studies have explored the biological activities of compounds related to 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline :
Q & A
Q. Methodology :
- Synthesize derivatives with systematic substitutions (e.g., replace 2,3-dimethoxyphenyl with 3,4-dichlorophenyl).
- Test in vitro activity (IC₅₀) against target enzymes (e.g., phosphodiesterases) and compare with computational docking scores (AutoDock Vina) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) alters competitive binding .
- Cell lines : HEK293 vs. HeLa cells express varying kinase isoforms .
Q. Resolution :
- Standardize assay protocols (e.g., uniform ATP levels, pH 7.4 buffer).
- Use isogenic cell lines to isolate target effects .
Basic: What are common impurities during synthesis, and how are they mitigated?
Answer:
| Impurity | Source | Removal Strategy |
|---|---|---|
| Uncyclized amidoxime intermediates | Incomplete oxadiazole formation | Prolong reaction time (2–4 hours) |
| N-Dealkylated piperazine | Acidic hydrolysis during workup | Neutralize with NaHCO₃ before extraction |
| Residual solvents (DMF, EtOAc) | Incomplete drying | Lyophilize under high vacuum (0.1 mbar) |
Advanced: What computational methods predict interactions with neurotransmitter receptors?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 5-HT₂₀₀ receptor) using GROMACS with CHARMM36 force field (50 ns trajectory) .
- Pharmacophore Modeling : Identify critical H-bond donors (piperazine N) and π-π stacking (quinoline ring) using Schrödinger Phase .
Basic: How to optimize solvent and catalyst selection for piperazine coupling?
Answer:
| Parameter | Optimal Conditions | Rationale |
|---|---|---|
| Solvent | DMF or DMSO | High polarity enhances nucleophilicity |
| Catalyst | K₂CO₃ or Cs₂CO₃ | Mild base avoids N-dealkylation |
| Temperature | 80–100°C | Balances reaction rate and side reactions |
Advanced: Can crystallography data guide co-crystallization with biological targets?
Answer:
Yes. The compound’s planar quinoline-oxadiazole core (dihedral angle <20°) allows π-stacking with aromatic residues (e.g., Tyr³⁵⁶ in kinase domains). Co-crystallization trials:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
